

Spectroscopic Profile of Methyl 4-(1-aminoethyl)benzoate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 4-(1-aminoethyl)benzoate

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a detailed spectroscopic analysis of **Methyl 4-(1-aminoethyl)benzoate**. It is important to note that publicly available, experimentally verified spectroscopic data (NMR, IR, MS) for this specific compound is limited. Therefore, this document presents a combination of predicted data based on established spectroscopic principles and comparative data from structurally analogous compounds. All predicted data should be confirmed by experimental analysis.

Introduction

Methyl 4-(1-aminoethyl)benzoate is a chiral aromatic amino acid ester with significant potential as a building block in organic synthesis, particularly in the development of pharmaceutical agents. Its structure, featuring a primary amine, an ester, and a chiral center, makes it a versatile intermediate for creating complex, biologically active molecules. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purification, and quality control in research and development settings.

This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Methyl 4-(1-aminoethyl)benzoate**. Due to the scarcity of direct experimental data, this guide leverages predictive methodologies and draws comparisons with the known spectroscopic data of related compounds, such as Methyl 4-aminobenzoate and Methyl 4-(aminomethyl)benzoate.

Predicted Spectroscopic Data of Methyl 4-(1-aminoethyl)benzoate

The following tables summarize the predicted spectroscopic data for **Methyl 4-(1-aminoethyl)benzoate**. These predictions are based on the analysis of its chemical structure and comparison with the experimental data of analogous compounds.

Predicted ^1H NMR Data

Table 1: Predicted ^1H NMR (Proton Nuclear Magnetic Resonance) Data for **Methyl 4-(1-aminoethyl)benzoate**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.95	Doublet	2H	Aromatic (ortho to -COOCH ₃)
~7.40	Doublet	2H	Aromatic (ortho to -CH(NH ₂)CH ₃)
~4.15	Quartet	1H	Methine (-CH(NH ₂)CH ₃)
~3.85	Singlet	3H	Methoxy (-COOCH ₃)
~1.60 (variable)	Singlet (broad)	2H	Amine (-NH ₂)
~1.35	Doublet	3H	Methyl (-CH(NH ₂)CH ₃)

Solvent: CDCl₃. The chemical shift of the amine protons is variable and dependent on concentration and temperature.

Predicted ^{13}C NMR Data

Table 2: Predicted ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance) Data for **Methyl 4-(1-aminoethyl)benzoate**

Chemical Shift (δ , ppm)	Assignment
~167	Carbonyl (-COOCH ₃)
~148	Aromatic (quaternary, attached to -CH(NH ₂)CH ₃)
~129	Aromatic (CH, ortho to -COOCH ₃)
~128	Aromatic (quaternary, attached to -COOCH ₃)
~126	Aromatic (CH, ortho to -CH(NH ₂)CH ₃)
~52	Methine (-CH(NH ₂)CH ₃)
~51	Methoxy (-COOCH ₃)
~25	Methyl (-CH(NH ₂)CH ₃)

Solvent: CDCl₃

Predicted IR Data

Table 3: Predicted IR (Infrared) Spectroscopy Data for **Methyl 4-(1-aminoethyl)benzoate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Medium, Broad	N-H stretch (primary amine)
3100-3000	Medium	Aromatic C-H stretch
2980-2850	Medium	Aliphatic C-H stretch
~1720	Strong	C=O stretch (ester)
~1610, ~1510	Medium-Strong	Aromatic C=C stretch
~1280	Strong	C-O stretch (ester)
~830	Strong	para-disubstituted benzene C-H bend (out-of-plane)

Predicted Mass Spectrometry Data

Table 4: Predicted MS (Mass Spectrometry) Data for **Methyl 4-(1-aminoethyl)benzoate**

m/z	Interpretation
179.09	Molecular Ion [M] ⁺
164.07	[M - CH ₃] ⁺
120.04	[M - COOCH ₃] ⁺
105.03	[M - CH(NH ₂)CH ₃] ⁺
44.05	[CH(NH ₂)CH ₃] ⁺

Method: Electron Ionization (EI)

Spectroscopic Data of Analogous Compounds

For comparative purposes, the experimental spectroscopic data of Methyl 4-aminobenzoate and Methyl 4-(aminomethyl)benzoate are presented below.

Methyl 4-aminobenzoate

Table 5: Experimental ¹H and ¹³C NMR Data for Methyl 4-aminobenzoate

Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
^1H	7.85	Doublet	2H	Aromatic (ortho to $-\text{COOCH}_3$)
^1H	6.65	Doublet	2H	Aromatic (ortho to $-\text{NH}_2$)
^1H	3.82	Singlet	3H	Methoxy ($-\text{COOCH}_3$)
^1H	4.05 (broad)	Singlet	2H	Amine ($-\text{NH}_2$)
^{13}C	167.1	-	-	Carbonyl ($-\text{COOCH}_3$)
^{13}C	150.9	-	-	Aromatic (quaternary, attached to $-\text{NH}_2$)
^{13}C	131.6	-	-	Aromatic (CH, ortho to $-\text{COOCH}_3$)
^{13}C	119.9	-	-	Aromatic (quaternary, attached to $-\text{COOCH}_3$)
^{13}C	113.8	-	-	Aromatic (CH, ortho to $-\text{NH}_2$)
^{13}C	51.5	-	-	Methoxy ($-\text{COOCH}_3$)

Solvent: CDCl_3

Table 6: Experimental IR and MS Data for Methyl 4-aminobenzoate

Spectroscopy	Key Data	Interpretation
IR (cm ⁻¹)	3425, 3340	N-H stretch
1695	C=O stretch	
1610, 1520	Aromatic C=C stretch	
1280	C-O stretch	
MS (m/z)	151	[M] ⁺
120	[M - OCH ₃] ⁺	
92	[M - COOCH ₃] ⁺	

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data, based on standard laboratory practices.

NMR Spectroscopy

A sample of the analyte (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy

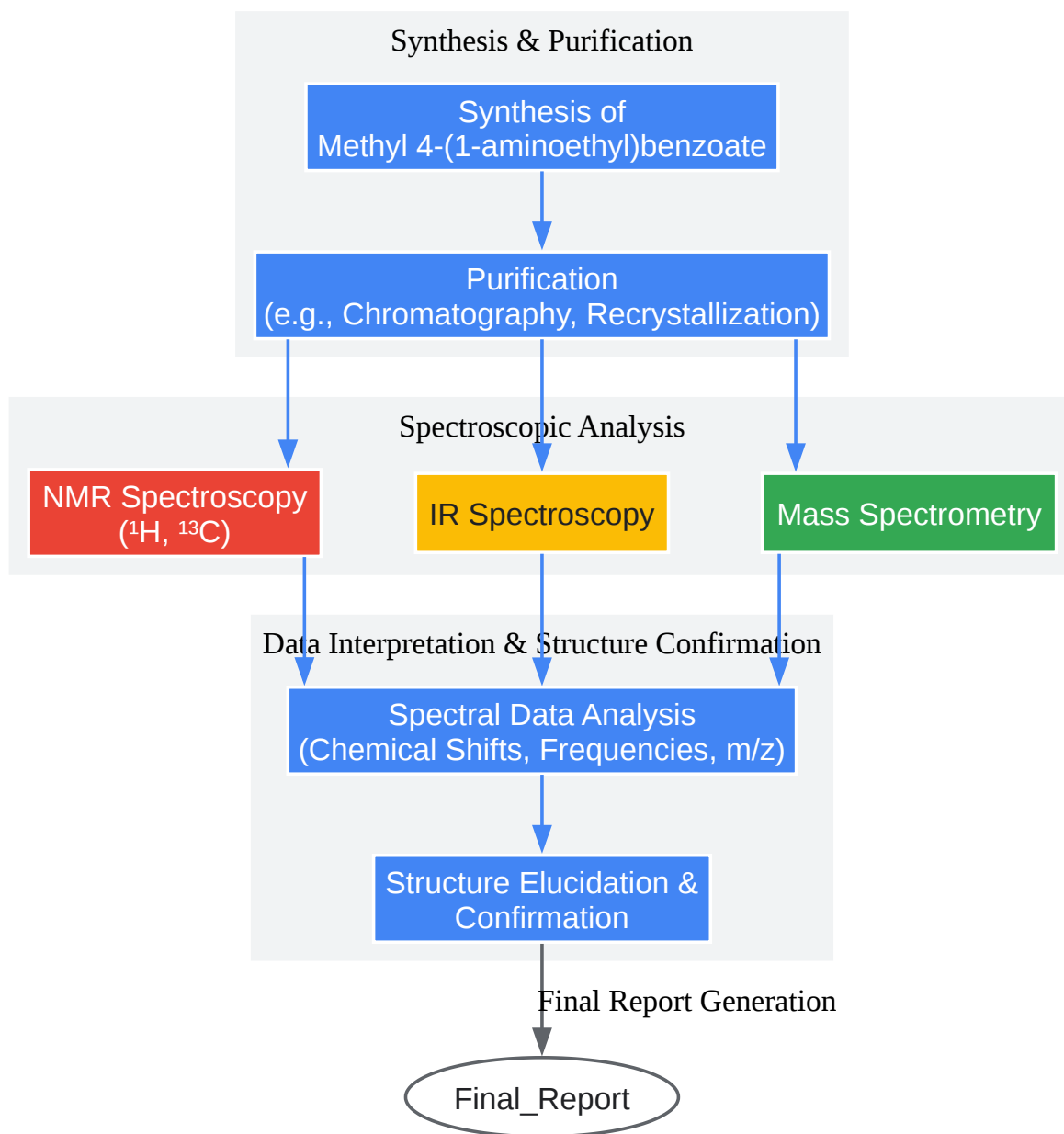
A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

A dilute solution of the sample is introduced into the mass spectrometer. For Electron Ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam. The resulting charged fragments are separated based on their mass-to-charge ratio (m/z).

Workflow for Spectroscopic Analysis

The logical flow of spectroscopic analysis for compound characterization is crucial for accurate and efficient structure elucidation.



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